(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine
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Overview
Description
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine is a chiral amine compound featuring a piperazine ring substituted with an ethyl group and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-1-propanol and 4-ethylpiperazine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Oxides or imines.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized piperazine derivatives.
Scientific Research Applications
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
(2S)-1-(4-ethylpiperazin-1-yl)propan-2-amine: The enantiomer of the compound with different stereochemistry.
1-(4-ethylpiperazin-1-yl)propan-2-amine: A non-chiral analog without the ® configuration.
Uniqueness:
Chirality: The (2R) configuration imparts unique stereochemical properties, influencing its biological activity.
Functional Groups: The presence of the ethyl group on the piperazine ring and the propan-2-amine moiety distinguishes it from other similar compounds.
This detailed overview provides a comprehensive understanding of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H21N3 |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine |
InChI |
InChI=1S/C9H21N3/c1-3-11-4-6-12(7-5-11)8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m1/s1 |
InChI Key |
DPJYXXSCPIPRDO-SECBINFHSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C[C@@H](C)N |
Canonical SMILES |
CCN1CCN(CC1)CC(C)N |
Origin of Product |
United States |
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